dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate
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Overview
Description
2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-[2-methoxyethoxy(oxo)methyl]-1,2'-dioxo-8-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3,4-diphenyl-5'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]yl]prop-2-ynyl]propanedioic acid dimethyl ester is a stilbenoid.
Scientific Research Applications
Synthesis and Structural Analysis
A novel spiro[indoline–naphthaline]oxazine derivative, which shares structural similarities with the complex chemical mentioned, was synthesized and characterized using various methods such as NMR, IR, HRMS, and single-crystal X-ray diffraction. This compound exhibited excellent photochromic properties in different solvents (Li, Pang, Wu, & Meng, 2015).
Interaction and Stability Studies
The study of barbituric acid derivatives revealed the formation of unusually steady intermolecular “sandwich” complexes, stabilized by weak hydrogen bonds and π–π stacking interactions. These findings contribute to the understanding of molecular interactions related to similar complex organic compounds (Khrustalev, Krasnov, & Timofeeva, 2008).
Synthesis of Novel Compounds
The synthesis of a series of spiro compounds from a starting material similar in structure to the specified chemical was explored. These compounds exhibited significant antimicrobial activity, illustrating the potential of such complex compounds in biological applications (Hafez, El-Gazzar, & Zaki, 2016).
Enamine Structure Analysis
A study focused on the reactions of dimethyl acetylenedicarboxylate with various amines, including structural elements similar to the complex compound mentioned. This research aids in the understanding of the chemical behavior of such compounds (Iwanami, 1971).
Chemical Reactions and Molecular Structures
Several studies have been conducted on the reactions and molecular structures of compounds related to the complex chemical structure specified. These include investigations into the reactions of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with various compounds, providing insights into the molecular behavior and potential applications of such complex structures (Racheva et al., 2008), (Mashevskaya et al., 2004).
Properties
Molecular Formula |
C55H54N6O13 |
---|---|
Molecular Weight |
1007 g/mol |
IUPAC Name |
dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate |
InChI |
InChI=1S/C55H54N6O13/c1-69-32-33-73-54(68)60-41-23-22-35(14-12-20-39(49(64)70-2)50(65)71-3)34-40(41)55(52(60)67)43(48(63)58-26-28-59(29-27-58)53-56-24-13-25-57-53)45-51(66)74-46(37-17-8-5-9-18-37)44(36-15-6-4-7-16-36)61(45)47(55)38-19-10-11-21-42(38)72-31-30-62/h4-11,13,15-19,21-25,34,39,43-47,62H,20,26-33H2,1-3H3/t43-,44-,45-,46+,47+,55-/m0/s1 |
InChI Key |
NMHFAXRTWCWMAY-NPTJWLTHSA-N |
Isomeric SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCC(C(=O)OC)C(=O)OC)[C@]3(C1=O)[C@@H]([C@H]4C(=O)O[C@@H]([C@@H](N4[C@@H]3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCN(CC8)C9=NC=CC=N9 |
SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCC(C(=O)OC)C(=O)OC)C3(C1=O)C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCN(CC8)C9=NC=CC=N9 |
Canonical SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCC(C(=O)OC)C(=O)OC)C3(C1=O)C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N8CCN(CC8)C9=NC=CC=N9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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